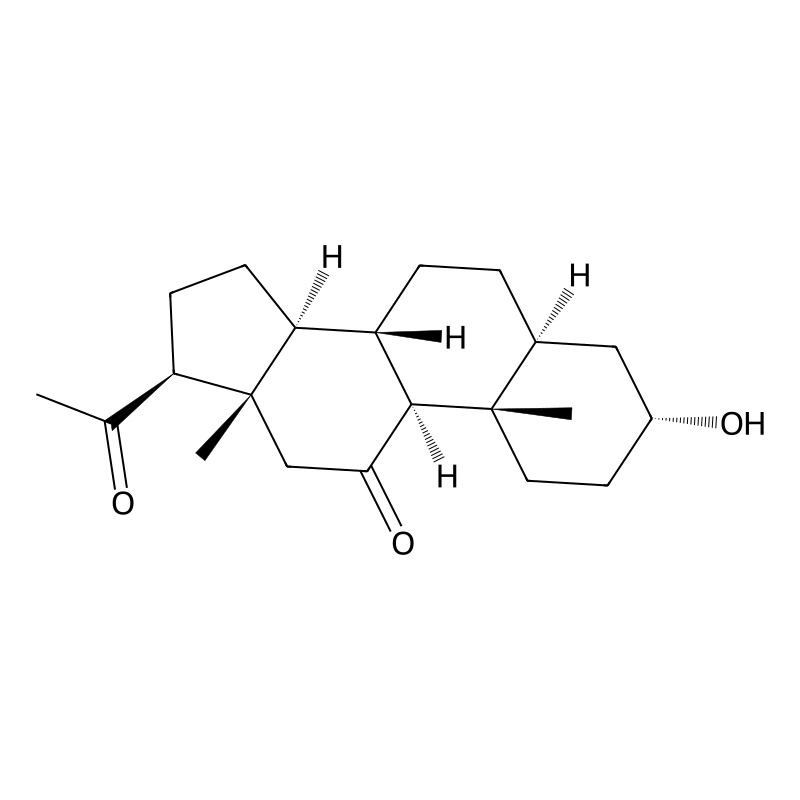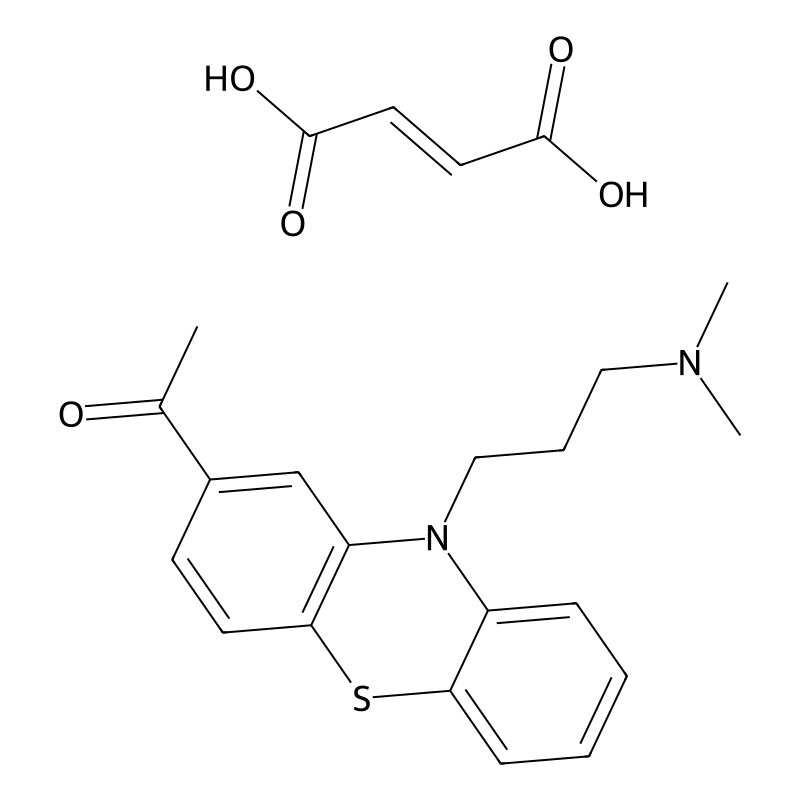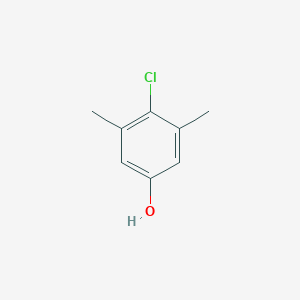Pharmacopeia & Metrological Institutes Standards
CAS No.:23930-19-0
Molecular Formula:C21H32O3
Molecular Weight:332.5 g/mol
Availability:
In Stock
CAS No.:3598-37-6
Molecular Formula:C23H26N2O5S
Molecular Weight:442.5 g/mol
Availability:
In Stock
CAS No.:113-92-8
Molecular Formula:C16H19ClN2.C4H4O4
C20H23ClN2O4
C20H23ClN2O4
Molecular Weight:390.9 g/mol
Availability:
In Stock
CAS No.:88-04-0
Molecular Formula:C8H9ClO
Molecular Weight:156.61 g/mol
Availability:
In Stock
CAS No.:56-95-1
Molecular Formula:C22H30Cl2N10.2C2H4O2
C26H38Cl2N10O4
C26H38Cl2N10O4
Molecular Weight:625.5 g/mol
Availability:
In Stock
CAS No.:4656-86-4
Molecular Formula:C4H3N5O
Molecular Weight:137.1
Availability:
In Stock





